molecular formula C9H13N3O3 B1682364 Zalcitabine CAS No. 7481-89-2

Zalcitabine

Katalognummer: B1682364
CAS-Nummer: 7481-89-2
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: WREGKURFCTUGRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Zalcitabin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Biologische Aktivität

Zalcitabine, also known as ddC, is a dideoxynucleoside compound primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), it plays a crucial role in inhibiting viral replication by interfering with the reverse transcription process of HIV.

This compound is metabolized intracellularly to its active form, dideoxycytidine 5'-triphosphate (ddCTP). This active metabolite competes with the natural substrate deoxycytidine 5'-triphosphate (dCTP) for incorporation into viral DNA. The absence of a 3'-hydroxyl group in this compound prevents the formation of 5' to 3' phosphodiester linkages, effectively terminating viral DNA chain elongation and inhibiting HIV replication at low concentrations .

Pharmacokinetics

  • Bioavailability : Over 80% following oral administration.
  • Volume of Distribution : Ranges from 0.304 to 0.734 L/kg.
  • Protein Binding : Less than 4%.
  • Metabolism : Minimal hepatic metabolism; primarily phosphorylated intracellularly.
  • Elimination : Renal excretion accounts for approximately 60-80% of the drug within 24 hours post-administration.
  • Half-life : Approximately 2 hours .

Adverse Effects

The primary toxic side effect associated with this compound is peripheral neuropathy, which can lead to significant discomfort and functional impairment. Other common adverse effects include stomatitis and gastrointestinal issues, such as diarrhea and abdominal pain .

Comparative Efficacy

In a multicenter trial involving 467 HIV-infected patients who had previously received zidovudine, this compound was compared to didanosine. The study found that disease progression or death occurred in 152 patients treated with this compound compared to 157 patients treated with didanosine, indicating that this compound is at least as effective as didanosine in delaying disease progression .

Health Status Implications

A study evaluating the health status and function of patients receiving either zidovudine or this compound indicated that those on this compound reported significantly worse health outcomes. This compound recipients were more likely to experience invasive procedures and had higher rates of hospitalization, along with increased symptoms interfering with daily activities .

Carcinogenicity Studies

Research into the carcinogenic potential of this compound has indicated a link to thymic lymphomas in rodent studies. In one study involving female B6C3F1 mice treated with this compound, incidences of thymic lymphoma were observed at both low and high doses, suggesting potential long-term risks associated with its use .

Summary Table of Biological Activity

Parameter Value
Bioavailability>80%
Volume of Distribution0.304 - 0.734 L/kg
Protein Binding<4%
MetabolismMinimal hepatic; intracellular phosphorylation
EliminationRenal (60-80%)
Half-life~2 hours
Common Adverse EffectsPeripheral neuropathy, stomatitis
Efficacy vs DidanosineComparable in delaying disease progression

Eigenschaften

IUPAC Name

4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREGKURFCTUGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928175
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7481-89-2, 133525-08-3
Record name 2',3'-DIDEOXYCYTIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zalcitabine
Reactant of Route 2
Zalcitabine
Reactant of Route 3
Zalcitabine
Reactant of Route 4
Zalcitabine
Reactant of Route 5
Zalcitabine
Reactant of Route 6
Zalcitabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.